molecular formula C19H24N2O B14322014 (4E)-4-{[4-(Diethylamino)phenyl]imino}-2-propylcyclohexa-2,5-dien-1-one CAS No. 112207-69-9

(4E)-4-{[4-(Diethylamino)phenyl]imino}-2-propylcyclohexa-2,5-dien-1-one

Cat. No.: B14322014
CAS No.: 112207-69-9
M. Wt: 296.4 g/mol
InChI Key: PKWSDUDUKITGCF-UHFFFAOYSA-N
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Description

(4E)-4-{[4-(Diethylamino)phenyl]imino}-2-propylcyclohexa-2,5-dien-1-one is a synthetic organic compound known for its unique chemical structure and properties. This compound features a cyclohexadienone core with a diethylamino phenyl imino group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{[4-(Diethylamino)phenyl]imino}-2-propylcyclohexa-2,5-dien-1-one typically involves the condensation of 4-(diethylamino)benzaldehyde with 2-propylcyclohexa-2,5-dien-1-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and solvent choice, is crucial to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{[4-(Diethylamino)phenyl]imino}-2-propylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Amines and related compounds.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

(4E)-4-{[4-(Diethylamino)phenyl]imino}-2-propylcyclohexa-2,5-dien-1-one has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4E)-4-{[4-(Diethylamino)phenyl]imino}-2-propylcyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound’s imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, affecting their function. Additionally, its aromatic structure allows for π-π interactions with various biomolecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-{[4-(Dimethylamino)phenyl]imino}-2-propylcyclohexa-2,5-dien-1-one
  • (4E)-4-{[4-(Diethylamino)phenyl]imino}-2-methylcyclohexa-2,5-dien-1-one
  • (4E)-4-{[4-(Diethylamino)phenyl]imino}-2-ethylcyclohexa-2,5-dien-1-one

Uniqueness

(4E)-4-{[4-(Diethylamino)phenyl]imino}-2-propylcyclohexa-2,5-dien-1-one stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These characteristics influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

112207-69-9

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

4-[4-(diethylamino)phenyl]imino-2-propylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C19H24N2O/c1-4-7-15-14-17(10-13-19(15)22)20-16-8-11-18(12-9-16)21(5-2)6-3/h8-14H,4-7H2,1-3H3

InChI Key

PKWSDUDUKITGCF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=NC2=CC=C(C=C2)N(CC)CC)C=CC1=O

Origin of Product

United States

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